BB-Cl-Amidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

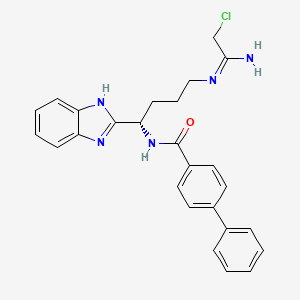

BB-Cl-Amidine is a modified version of Cl-amidine that retains the functional components but possesses a C-terminal benzimidazole group designed to limit proteolysis of the C-terminal amide . It is a pan inhibitor of peptidyl arginine deiminases (PADs) and a proteolysis-resistant derivative of Cl-amidine .

Synthesis Analysis

BB-Cl-Amidine is a modified version of Cl-amidine . The modification includes a C-terminal benzimidazole group designed to limit proteolysis of the C-terminal amide .Molecular Structure Analysis

BB-Cl-Amidine is a peptidylarginine deminase (PAD) inhibitor . It retains the functional components of Cl-amidine but possesses a C-terminal benzimidazole group .Chemical Reactions Analysis

BB-Cl-Amidine is a pan inhibitor of peptidyl arginine deiminases (PADs) and a proteolysis-resistant derivative of Cl-amidine . It irreversibly inhibits PAD1-4 .Physical And Chemical Properties Analysis

BB-Cl-Amidine has a molecular formula of C26H26ClN5O and a molecular weight of 459.971 . It is a crystalline solid . It is soluble in DMF, DMSO, Ethanol, and Ethanol:PBS (pH 7.2) (1:1) .Applications De Recherche Scientifique

Role in Tumor Immunotherapy

BB-Cl-Amidine plays an important role in tumor immunotherapy. It has been shown to participate in gene regulation, protein modification, and neutrophil extracellular trap (NET) formation . Some recent reports have shown evidence that BB-Cl-Amidine inhibitors are expected to trigger antitumor immune responses, regulate immune cells and related immune factors, enhance the effects of immune checkpoint inhibitors, and enhance their antitumor efficacy .

Inhibition of PAD4

BB-Cl-Amidine is a pan inhibitor of peptidyl arginine deiminases (PADs) and a proteolysis-resistant derivative of Cl-amidine . It irreversibly inhibits PAD1-4 .

Inhibition of Neutrophil Extracellular Traps (NETs) Formation

BB-Cl-Amidine inhibits the formation of neutrophil extracellular traps (NETs) induced by phorbol 12-myristate 13-acetate (PMA) without altering hydrogen peroxide (H2O2) production in bone marrow-derived neutrophils .

Role in Acute Myeloid Leukemia (AML)

BB-Cl-Amidine has been shown to effectively induce apoptosis in AML cells . It activates the endoplasmic reticulum (ER) stress response, as evidenced by an increase in phosphorylated PERK (p-PERK) and eIF2α (p-eIF2α) .

Inhibition of IFN-β Production

BB-Cl-Amidine inhibits IFN-β production induced by the DNA virus herpes simplex virus 1 (HSV-1) but not the RNA virus Sendai virus in mouse bone marrow-derived macrophages (BMDMs) when used at a concentration of 1 µM .

Mécanisme D'action

Target of Action

BB-Cl-Amidine primarily targets the peptidylarginine deiminase (PAD) enzymes . PADs are a family of post-translational modification enzymes that irreversibly citrullinate (deiminate) arginine residues of protein and convert them to a non-classical amino acid citrulline . BB-Cl-Amidine irreversibly inhibits four subtypes of PAD: PAD1, PAD2, PAD3, and PAD4 .

Mode of Action

BB-Cl-Amidine interacts with its targets, the PAD enzymes, by irreversibly inhibiting them . This inhibition prevents the PAD enzymes from citrullinating arginine residues of proteins, thereby altering the biochemical activities of these proteins .

Biochemical Pathways

BB-Cl-Amidine affects several biochemical pathways. It has been shown to activate the endoplasmic reticulum (ER) stress pathway in cells by downregulating 78 kDa Glucose-regulated Protein (GRP78) and upregulating the downstream target gene DNA Damage Inducible Transcript 3 (DDIT3) . Additionally, BB-Cl-Amidine can shift the activation of macrophages towards the M2 phenotype, which is mediated by the downregulation of proteins involved in the NF-κβ pathway .

Pharmacokinetics

BB-Cl-Amidine has a significantly longer in vivo half-life than Cl-amidine, its predecessor . This longer half-life can potentially lead to improved bioavailability, allowing the compound to exert its effects more effectively.

Result of Action

The action of BB-Cl-Amidine results in several molecular and cellular effects. It has been shown to reduce the viability and tumorigenicity of canine and feline mammary cancer cell lines in vitro . Additionally, it can effectively induce apoptosis in acute myeloid leukemia (AML) cells . BB-Cl-Amidine also inhibits the formation of neutrophil extracellular traps (NETs) without altering hydrogen peroxide production in bone marrow-derived neutrophils .

Action Environment

The action of BB-Cl-Amidine can be influenced by environmental factors. For instance, the presence of calcium ions is crucial for the activity of PAD enzymes Therefore, changes in calcium levels could potentially affect the efficacy of BB-Cl-Amidine

Safety and Hazards

Orientations Futures

BB-Cl-Amidine has been suggested as a novel therapeutic for canine and feline mammary cancer via activation of the endoplasmic reticulum stress pathway . It has also been suggested that PAD inhibitors like BB-Cl-Amidine may potentially change tumor immunotherapy and provide an excellent direction for the development and clinical application of immunotherapy strategies for related diseases .

Propriétés

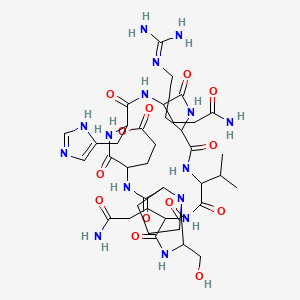

IUPAC Name |

N-[(1S)-4-[(1-amino-2-chloroethylidene)amino]-1-(1H-benzimidazol-2-yl)butyl]-4-phenylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26ClN5O/c27-17-24(28)29-16-6-11-23(25-30-21-9-4-5-10-22(21)31-25)32-26(33)20-14-12-19(13-15-20)18-7-2-1-3-8-18/h1-5,7-10,12-15,23H,6,11,16-17H2,(H2,28,29)(H,30,31)(H,32,33)/t23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDOAWJHYHGBQFI-QHCPKHFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(CCCN=C(CCl)N)C3=NC4=CC=CC=C4N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N[C@@H](CCCN=C(CCl)N)C3=NC4=CC=CC=C4N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26ClN5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

BB-Cl-Amidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2s)-N-[4-[3-Cyano-1-[(3,5-Dimethyl-1,2-Oxazol-4-Yl)methyl]indol-5-Yl]oxyphenyl]pyrrolidine-2-Carboxamide](/img/structure/B605899.png)